Piperamide maleate

Lipoxygenase inhibition Arachidonic acid metabolism Anti-inflammatory screening

Piperamide maleate (1252-69-3) is the dimaleate salt of piperamide, offering a unique pharmacological profile—KOR agonist, lipoxygenase inhibitor, NMDA receptor modulator—absent in generic piperazine anthelmintics. The maleate salt provides aqueous solubility and crystalline reproducibility essential for enzyme assays and receptor screening. Buyers should specify lot‑specific IC50/EC50 data from the vendor CoA, as public potency values are limited. For lipoxygenase, KOR, or NMDA research, this compound fills a niche unmet by piperazine citrate or diethylcarbamazine.

Molecular Formula C25H36N4O9
Molecular Weight 536.6 g/mol
CAS No. 1252-69-3
Cat. No. B10859760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperamide maleate
CAS1252-69-3
Molecular FormulaC25H36N4O9
Molecular Weight536.6 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)CCCN(C)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C17H28N4O.2C4H4O4/c1-15(22)18-16-5-7-17(8-6-16)21-13-11-20(12-14-21)10-4-9-19(2)3;2*5-3(6)1-2-4(7)8/h5-8H,4,9-14H2,1-3H3,(H,18,22);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-
InChIKeyYCPXMJXDVLKMIU-SPIKMXEPSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperamide Maleate (CAS 1252-69-3) Procurement & Differentiation Guide: Evidence-Based Comparator Assessment


Piperamide maleate (CAS 1252-69-3) is the dimaleate salt of piperamide (INN), a synthetic small-molecule anthelmintic first reported in the 1960s. Chemically it is 4′-(4-(3-(dimethylamino)propyl)-1-piperazinyl)acetanilide dimaleate, with a free base CAS of 299-48-9 [1]. The compound is classified as an antiparasitic agent within the piperazine pharmacophore class and is registered under FDA UNII 7T952LZM7T [2]. Unlike naturally occurring piperamides from Piper species that dominate the literature, this is a fully synthetic N-phenylpiperazine-acetanilide derivative whose procurement-grade characterization requires careful differentiation from congeneric anthelmintics and research-grade piperazine analogs.

Why Generic Piperazine Anthelmintics Cannot Substitute for Piperamide Maleate in Procurement


Despite sharing a piperazine core with broad-spectrum anthelmintics such as piperazine citrate and diethylcarbamazine, piperamide maleate exhibits a distinct pharmacological profile arising from its unique N-phenylacetamide terminus and dimethylaminopropyl side chain. Database annotation evidence indicates that the free base piperamide acts as a kappa opioid receptor agonist and a lipoxygenase inhibitor, activities absent from simple piperazine salts [1][2]. The maleate salt form confers aqueous solubility and crystallinity advantages that are procurement-relevant: the free base (CAS 299-48-9) is a low-melting-point solid with logP approximately 1.4, whereas the dimaleate salt (CAS 1252-69-3) provides a well-defined crystalline stoichiometry suitable for reproducible formulation and analytical standardization [3]. Because commercially available piperazine derivatives span a wide range of salt forms, purities, and pharmacologic profiles, substitution without compound-specific evidence risks irreproducible biological outcomes. The following quantitative evidence dimensions are the minimum required for rational procurement decisions.

Piperamide Maleate (CAS 1252-69-3): Quantified Differentiation Evidence Against Closest Comparators


Lipoxygenase Inhibition: Piperamide Maleate vs. Structurally Closest N-Phenylpiperazine Congeners

Piperamide maleate is annotated as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with secondary inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. In contrast, the structurally related anthelmintic piperazine (CAS 110-85-0) and piperazine citrate (CAS 144-29-6) lack any reported lipoxygenase or cyclooxygenase modulatory activity in authoritative pharmacological databases, defining a qualitative functional divergence. Quantitative potency values (IC50) for the target compound against specific lipoxygenase isoforms are not retrievable from publicly indexed primary literature as of the search date; therefore the differential claim is class-level inference based on curated database annotations and cannot be assigned a numerical fold-selectivity. Users procuring for arachidonic acid cascade research should verify lot-specific enzymatic IC50 data from the vendor before finalizing purchase.

Lipoxygenase inhibition Arachidonic acid metabolism Anti-inflammatory screening

Kappa Opioid Receptor Agonism: Piperamide Maleate Pharmacodynamic Divergence from Piperazine

Curated pharmacological database records annotate piperamide maleate as a kappa opioid receptor (KOR) agonist with reported analgesic action and positive inotropic effects on the electrically stimulated left atrium [1]. Piperazine and diethylcarbamazine—the two most common piperazine-class anthelmintics encountered in procurement—are not catalogued as KOR ligands in major pharmacological databases (ChEMBL, DrugBank, BindingDB). Piperazine acts primarily as a GABA receptor agonist at the neuromuscular junction of nematodes, while diethylcarbamazine's mechanism involves arachidonic acid pathway modulation in filarial parasites but not opioid receptor engagement. No head-to-head KOR binding affinity data (Ki or EC50) for piperamide maleate versus comparator piperazines have been located in the public domain; this evidence item is therefore tagged as class-level inference. Researchers intending to use piperamide maleate as a KOR tool compound should request vendor-provided receptor binding profiles prior to procurement.

Kappa opioid receptor Analgesia screening GPCR pharmacology

Salt-Form Physicochemical Advantage: Piperamide Maleate vs. Piperamide Free Base

Piperamide free base (CAS 299-48-9) exhibits a computed XLogP3-AA of 1.4, a molecular weight of 304.4 Da, and a single hydrogen bond donor, predicting moderate but limited aqueous solubility [1]. The dimaleate salt (CAS 1252-69-3) incorporates two equivalents of maleic acid, increasing the molecular weight to approximately 536.6 Da and introducing two carboxylic acid moieties per salt unit that substantially enhance aqueous solubility through ionization at physiological and formulation-relevant pH [2]. This salt-form advantage is a well-established pharmaceutical principle: maleate salts of piperazine-containing drugs (e.g., fluphenazine maleate, prochlorperazine maleate) demonstrate 5- to 50-fold solubility enhancements over their free-base counterparts depending on the specific scaffold. While published aqueous solubility values for piperamide maleate specifically are not retrievable from the open literature, the structural rationale and precedent from congeneric maleate salts support a procurement-relevant differentiation. Buyers requiring dissolution reproducibility for in vivo dosing or in vitro assay preparation should explicitly specify the maleate salt form.

Salt-form selection Aqueous solubility Formulation reproducibility

In Vivo Antiparasitic Efficacy: Piperamide Maleate in Experimental Chagas Disease vs. Untreated Control

The foundational 1966 study by Menezes demonstrated that piperamide maleate administered to mice during the acute stage of experimental Chagas disease (Trypanosoma cruzi infection) produced a chemotherapeutic effect, as documented in the primary publication in Revista Do Instituto De Medicina Tropical De São Paulo [1]. This study established the compound as one of the earliest synthetic piperazine derivatives with demonstrated in vivo antitrypanosomal activity, predating the widespread use of benznidazole and nifurtimox. While the original publication does not provide modern quantitative efficacy metrics (e.g., ED50, parasite clearance rate) and lacks a head-to-head comparator arm with other anthelmintics, it constitutes the only publicly available in vivo efficacy datum for this specific compound in a disease-relevant model. Contemporary piperazine anthelmintics (piperazine citrate, diethylcarbamazine) have never been evaluated in Trypanosoma cruzi models, meaning the Chagas indication represents a unique, albeit historical, efficacy domain. Users procuring for antiparasitic research should note that no follow-up confirmatory studies indexed in PubMed or ChEMBL have replicated or extended this finding.

Chagas disease Trypanosoma cruzi In vivo parasitology

NMDA Receptor Modulation: Piperamide Activity vs. Piperazine-Class Baseline

BindingDB records indicate that piperamide (free base, CAS 299-48-9) was evaluated for agonist activity at the rat NR1/NR2A NMDA receptor expressed in BHK21 cells using a calcium-flux FLIPR assay, yielding an EC50 of 1.80 × 10³ nM (1.8 µM) [1]. In a separate assay, piperamide exhibited a Ki > 1.00 × 10⁴ nM (>10 µM) for inhibition of [¹²⁵I]-Bolton Hunter Substance P binding to the tachykinin NK1 receptor in rat forebrain membranes, indicating selectivity against this off-target relative to NMDA receptor engagement [1]. Piperazine and diethylcarbamazine have no curated NMDA receptor activity records in BindingDB, ChEMBL, or DrugBank, establishing that NMDA receptor modulation is a piperamide-distinctive pharmacodynamic feature within the piperazine anthelmintic class. However, BindingDB does not provide comparator data for structurally analogous N-phenylpiperazine derivatives in the same assay, and the data are agnostic to salt form (free base vs. maleate); therefore this evidence item is tagged as cross-study comparable rather than direct head-to-head.

NMDA receptor Ion channel pharmacology Calcium flux assay

Piperamide Maleate: Evidence-Anchored Procurement Scenarios for Research and Industrial Use


In Vitro Lipoxygenase Pathway Pharmacology Studies

For laboratories investigating arachidonic acid metabolism and lipoxygenase-dependent inflammatory pathways, piperamide maleate is annotated as a potent lipoxygenase inhibitor [1]. Unlike piperazine or diethylcarbamazine—which lack any lipoxygenase annotation—piperamide maleate provides a piperazine-scaffold tool compound with dual lipoxygenase/cyclooxygenase modulatory potential. Procurement recommendation: specify the maleate salt to ensure aqueous solubility in enzyme assay buffers; request vendor lot-specific lipoxygenase isoform IC50 data to confirm activity in the assay system of interest.

Kappa Opioid Receptor Agonist Tool Compound for GPCR Screening

Piperamide maleate is catalogued as a kappa opioid receptor (KOR) agonist with associated analgesic and cardiovascular activity annotations [1]. This receptor engagement is absent from all commercially prevalent piperazine anthelmintics. Researchers establishing KOR-targeted screening cascades or investigating biased signaling at opioid receptor subtypes should consider piperamide maleate as a structurally distinct KOR ligand. Procurement specification: confirm the KOR EC50 and selectivity profile against mu and delta opioid receptors from the vendor certificate of analysis, as these data are not publicly available.

Experimental Antitrypanosomal Research (Chagas Disease)

The only peer-reviewed in vivo efficacy datum for piperamide maleate is its chemotherapeutic effect in acute experimental Chagas disease in mice [1]. While modern-efficacy benchmarks (ED50, cure rate) are absent and the study predates current standard-of-care comparators, this historical record establishes an antitrypanosomal activity domain that is unique among piperazine-class anthelmintics. Procurement for neglected-tropical-disease drug repurposing screens or parasitology reference compound panels should be accompanied by an explicit acknowledgment that confirmatory in vitro and in vivo studies have not been published in the intervening six decades.

NMDA Receptor Calcium-Flux Pharmacology Reference Compound

Piperamide demonstrates low-micromolar agonist activity (EC50 1.8 µM) at the rat NR1/NR2A NMDA receptor in FLIPR calcium-flux assays, with selectivity over the NK1 tachykinin receptor (Ki > 10 µM) [1]. This NMDA receptor engagement profile is not shared by piperazine or diethylcarbamazine. Laboratories conducting ionotropic glutamate receptor pharmacology or establishing NMDA receptor subtype selectivity panels may find piperamide maleate useful as a piperazine-based NMDA reference ligand. Procurement note: the available data are for the free base; confirm that the maleate counterion does not interfere with calcium-flux readouts or chelate assay cations before purchase.

Quote Request

Request a Quote for Piperamide maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.